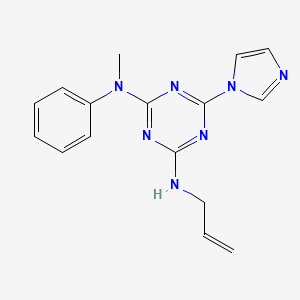
6-(1H-imidazol-1-yl)-N-methyl-N-phenyl-N'-(prop-2-en-1-yl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-IMIDAZOL-1-YL)-N2-METHYL-N2-PHENYL-N4-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features an imidazole ring, a triazine ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-IMIDAZOL-1-YL)-N2-METHYL-N2-PHENYL-N4-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol . The reaction yields the desired compound in good purity after recrystallization from hot methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(1H-IMIDAZOL-1-YL)-N2-METHYL-N2-PHENYL-N4-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The triazine ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while nucleophilic substitution at the triazine ring can produce various substituted triazines.
Scientific Research Applications
6-(1H-IMIDAZOL-1-YL)-N2-METHYL-N2-PHENYL-N4-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(1H-IMIDAZOL-1-YL)-N2-METHYL-N2-PHENYL-N4-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the triazine ring can interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antimicrobial agent with an imidazole ring.
Uniqueness
6-(1H-IMIDAZOL-1-YL)-N2-METHYL-N2-PHENYL-N4-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of an imidazole ring and a triazine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H17N7 |
|---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
6-imidazol-1-yl-4-N-methyl-4-N-phenyl-2-N-prop-2-enyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H17N7/c1-3-9-18-14-19-15(22(2)13-7-5-4-6-8-13)21-16(20-14)23-11-10-17-12-23/h3-8,10-12H,1,9H2,2H3,(H,18,19,20,21) |
InChI Key |
IRAYYTVQMGEHAY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3C=CN=C3)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


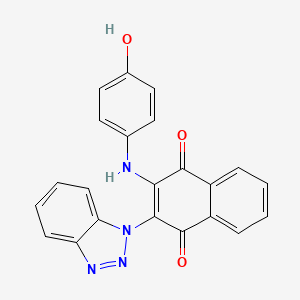
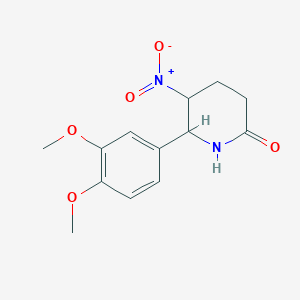
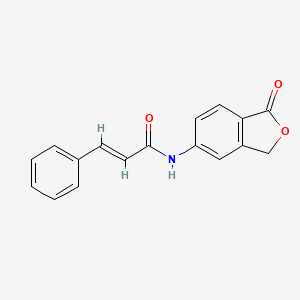
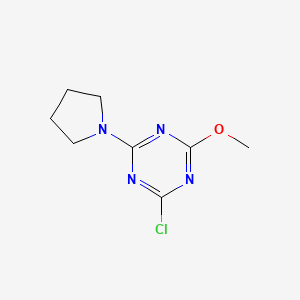
![5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B11503640.png)
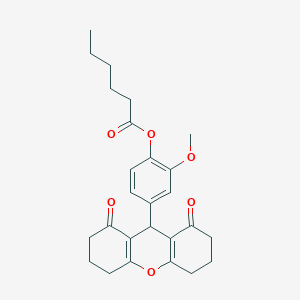
![N-[2-(4-cyclohexylphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11503646.png)
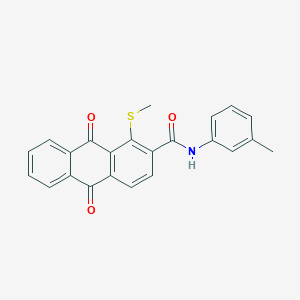
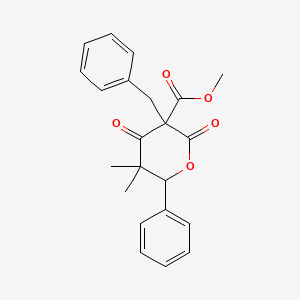
![2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11503679.png)
![ethyl 1-{4-[(2-ethoxy-2-oxoethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}-5-phenyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11503687.png)
![4-(furan-2-yl)-2-(3-nitrophenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B11503689.png)
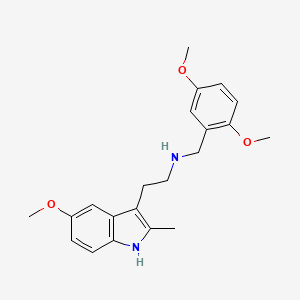
![1-(2-chlorobenzyl)-2-[(naphthalen-1-yloxy)methyl]-1H-benzimidazole](/img/structure/B11503695.png)
